![molecular formula C10H7ClO2S B1416899 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 752135-41-4](/img/structure/B1416899.png)

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

Übersicht

Beschreibung

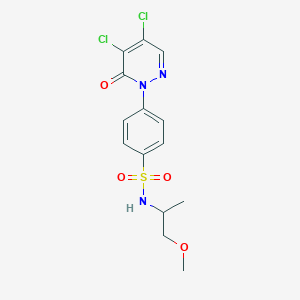

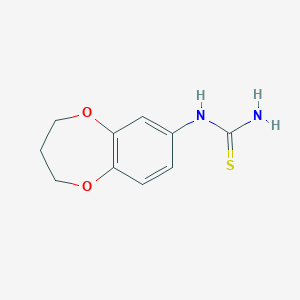

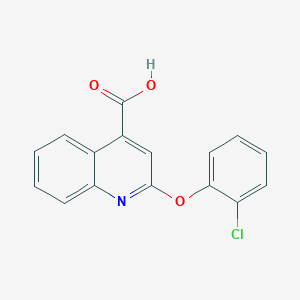

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 752135-41-4 . It has a molecular weight of 226.68 . The IUPAC name for this compound is 7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is 1S/C10H7ClO2S/c1-5-6-3-2-4-7 (11)9 (6)14-8 (5)10 (12)13/h2-4H,1H3, (H,12,13) . This indicates the presence of a benzothiophene ring with a carboxylic acid group at the 2-position and a methyl group and a chlorine atom at the 3 and 7 positions, respectively .Physical And Chemical Properties Analysis

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reagent in the quantification of thiophene derivatives. It can be used to calibrate instruments or as a reference material in the development of new analytical methods.

Each of these applications leverages the unique chemical properties of 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid , demonstrating its versatility and importance in scientific research. The compound’s ability to participate in various reactions and processes makes it a valuable tool across multiple fields of study .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The compound has potential applications in the synthesis of imidazole antifungal agents . Additionally, it has been used in the development of platinum(IV) prodrugs designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . These prodrugs have shown high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .

Wirkmechanismus

Target of Action

The primary target of the compound 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .

Mode of Action

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid interacts with Mcl-1, causing a downregulation of this protein. This interaction prompts a conspicuous apoptotic response in cancer cells .

Biochemical Pathways

The compound affects the apoptosis pathway and the DNA damage repair pathway. By targeting Mcl-1, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid disrupts the normal function of this protein, leading to increased apoptosis and impaired DNA repair .

Result of Action

The action of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid results in DNA damage in cancer cells and a decrease in the resistance factors of these cells for cisplatin, a common chemotherapy drug . The compound also prompts a conspicuous apoptotic response .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Eigenschaften

IUPAC Name |

7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEJPBOIKNNLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)

![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)